(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile
Overview
Description
AMZ30 is a selective, covalent inhibitors of protein phosphatase methylesterase-1(PME-1; IC50=600 nM); selectively inactivates PME-1 and reduces the demethylated form of PP2A in living cells.IC50 value: 600 nM [1]Target: PME-1 inhibitorin vitro: AMZ30 showed substantially improved inhibition of PME-1 (IC50 value of 600 nM) with more than 100-fold selectivity relative to other SHs in human cell lysates. Incubation of HEK 293T cells with a concentration range of AMZ30 generated an in situ IC50 value for PME-1 inhibition of 3.5 μM as determined by gel-based ABPP without any observed cross-reactivity with other SHs even at 100 μM compound. Treatment of HEK 293T cells stably overexpressing PME-1 with 28 (20 μM) caused an ~80% reduction in the levels of demethylated PP2A [1].
Scientific Research Applications
Protease Inhibition
AMZ30 is primarily used as a protease inhibitor . It controls the biological activity of protein phosphatase methylesterase-1 (PME-1), which is crucial in regulating various cellular processes . By inhibiting PME-1, AMZ30 can be used to study the role of proteases in diseases and to develop therapeutic strategies targeting proteolytic pathways.
Cancer Research
In cancer research, AMZ30 has shown antiproliferative properties in vitro models of endometrial carcinoma . Its ability to perturb the methylation equilibrium of PME-1 and leucine carboxyl methyltransferase-1 (LCMT1) leads to mitotic spindle shortening and mitotic arrest in HeLa cells, providing insights into cancer cell division and potential therapeutic interventions .
Neurological Studies
AMZ30’s role as a PME-1 inhibitor makes it valuable in neurological studies, particularly in understanding the regulation of serine/threonine protein phosphatase 2A (PP2A). PP2A is involved in neurodegenerative diseases, and AMZ30 can help elucidate its function and regulation in these conditions .
Cardiovascular Research
The compound’s impact on proteases extends to cardiovascular research, where it can be used to investigate the role of PME-1 in heart diseases. By controlling PME-1 activity, researchers can study its effect on cardiac function and potential cardiovascular therapies .
Metabolic Disorders
AMZ30 may also be relevant in studying metabolic disorders. Proteases like PME-1 are involved in metabolic pathways, and their inhibition by AMZ30 can provide insights into the treatment of metabolic diseases, including diabetes and obesity .
Signal Transduction Research
As a PME-1 inhibitor, AMZ30 is significant in signal transduction research. PME-1 is a key regulator of PP2A, a major serine/threonine phosphatase involved in signal transduction pathways. Studying AMZ30’s inhibitory effects can shed light on cellular signaling mechanisms .
Developmental Biology
In developmental biology, AMZ30 can be used to study cell differentiation and development. The regulation of PME-1 by AMZ30 affects various developmental processes, and its study can contribute to understanding developmental disorders and congenital anomalies .
Pharmacological Research
Lastly, AMZ30 serves as a tool in pharmacological research to develop new drugs. Its selective inhibition of PME-1 can be the basis for designing more targeted therapies with fewer side effects for various diseases, including those mentioned above .
Mechanism of Action
Target of Action
The primary target of (E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile, also known as AMZ30 or ML136, is protein phosphatase methylesterase-1 (PME-1) . PME-1 is a regulator of the tumor suppressive phosphatase PP2A . It promotes PP2A demethylation and inactivation .
Mode of Action
AMZ30 acts as a potent, selective, and irreversible inhibitor of PME-1 . It selectively inactivates PME-1 and reduces the demethylated form of PP2A in living cells . The inhibition of PME-1 by AMZ30 leads to an increase in the methylated form of PP2A .
Biochemical Pathways
The inhibition of PME-1 by AMZ30 affects the methylation equilibrium of leucine carboxyl methyltransferase-1 (LCMT1) and PME-1 . This perturbation leads to changes in the downstream signaling pathways, including the MAPKAPK2-RIPK1 signaling pathway .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The action of AMZ30 leads to a variety of molecular and cellular effects. It causes a shortening of mitotic spindles and induces mitotic arrest in HeLa cells . It also shows antiproliferative properties in an in vitro model of endometrial carcinoma . Furthermore, it increases the stress-induced phosphorylation and activity of MAPKAPK2 and RIPK1 .
properties
IUPAC Name |
(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCUORSUHTZMBW-YBFXNURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ML136 interact with PME-1 and what are the downstream effects?
A: ML136 acts as a covalent inhibitor of PME-1. [] While the exact mechanism of binding is not fully elucidated in the provided research, the sulfonyl acrylonitrile core of ML136 is likely crucial for its inhibitory activity. [] By inhibiting PME-1, ML136 prevents the demethylation of protein phosphatase 2A (PP2A). This, in turn, leads to an increase in the levels of the active, methylated form of PP2A. [] Since PP2A is a crucial phosphatase involved in various signaling pathways, including the ERK pathway, modulation of its activity by ML136 can have significant downstream effects on cell proliferation and survival. []
Q2: What is known about the stability of ML136?
A: Research indicates that ML136 exhibits promising stability. In phosphate-buffered saline (PBS) solution, ML136 demonstrated a half-life exceeding 48 hours. [] This suggests that ML136 possesses suitable stability for in vitro studies and warrants further investigation into its stability profile under various physiological conditions.
Q3: What is the significance of ML136's selectivity for PME-1?
A: The remarkable selectivity of ML136 for PME-1 makes it a valuable tool for dissecting the specific roles of PME-1 and PP2A methylation in cellular processes. [, ] Unlike broader-acting compounds, ML136 allows researchers to study the consequences of PME-1 inhibition without confounding effects from off-target interactions. This is particularly important in complex systems like cancer, where PME-1 has been implicated in promoting sustained ERK pathway activity in gliomas. []
Q4: How does the structure of ML136 relate to its activity?
A: While detailed structure-activity relationship (SAR) studies for ML136 are not presented in the provided research, it is noted that the sulfonyl acrylonitrile moiety is likely essential for its inhibitory activity against PME-1. [] Further exploration of structural modifications around this core could reveal key elements for potency, selectivity, and potentially unveil new inhibitors for other serine hydrolases. [] This highlights the potential of ML136 as a starting point for the development of a diverse set of pharmacological probes targeting PME-1 and related enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.